3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-

Catalog No.
S1543797
CAS No.
112777-37-4
M.F
C9H14N2O
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-

CAS Number

112777-37-4

Product Name

3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-

IUPAC Name

2-methoxy-N-propan-2-ylpyridin-3-amine

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C9H14N2O/c1-7(2)11-8-5-4-6-10-9(8)12-3/h4-7,11H,1-3H3

InChI Key

BCAVWLXWENMMDV-UHFFFAOYSA-N

SMILES

CC(C)NC1=C(N=CC=C1)OC

Canonical SMILES

CC(C)NC1=C(N=CC=C1)OC

Application in Organic Chemistry

Pyridinium salts, which are structurally similar to your compound, have been used in a wide range of research topics . They are quite familiar structures in many natural products and bioactive pharmaceuticals .

Method of Application: The methods of application involve various synthetic routes .

Results or Outcomes: These compounds have played an intriguing role in their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

Application as Antimicrobial Agents

A compound structurally similar to “N-isopropyl-2-methoxypyridin-3-amine”, specifically “N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine”, and its Co(II) and Cu(II) complexes have been studied as antimicrobial agents .

Method of Application: The method of application involves chemical preparation, in vitro antimicrobial evaluation, in silico analysis, and computational and theoretical chemistry investigations .

Application in Synthesis of Anti-depressant Molecules

Compounds structurally similar to “N-isopropyl-2-methoxypyridin-3-amine” have been used in the synthesis of anti-depressant molecules .

Method of Application: The method of application involves photoexcitation and reductive quenching .

Application in Material Science

Pyridinium salts, which are structurally similar to your compound, have been used in a wide range of research topics . They have applications in materials science .

Results or Outcomes: These compounds have played an intriguing role in their importance as pyridinium ionic liquids .

Application in Synthesis of Bioactive Pharmaceuticals

Pyridinium salts, which are structurally similar to your compound, have been used in the synthesis of many natural products and bioactive pharmaceuticals .

Results or Outcomes: These compounds have played an intriguing role in a wide range of research topics and, thus, this review aims at highlighting the pyridinium salts in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids .

Application in Biological Issues Related to Gene Delivery

Pyridinium salts, which are structurally similar to your compound, have been used in biological issues related to gene delivery .

Safety information on organic compounds is often included in scientific papers or databases like PubChem. Look for data on flammability, toxicity, and reactivity.

Note

Additional Considerations

  • The term "3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-" seems to be a variant naming convention. A more common name following IUPAC nomenclature might be used in scientific literature.
  • The absence of information on this specific compound might indicate it's a novel molecule or one with limited research.

3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- is a chemical compound belonging to the class of pyridines, characterized by its amino and methoxy substituents. Its molecular formula is C10H14N2C_{10}H_{14}N_{2} and it has a molecular weight of approximately 162.23 g/mol. The compound features a pyridine ring with an amino group at the 3-position, a methoxy group at the 2-position, and an isopropyl group attached to the nitrogen atom of the amino group. This structure contributes to its unique chemical properties and potential biological activities.

Typical for amines and pyridine derivatives. Some notable reactions include:

  • Oxidation: The amino group can be oxidized to form corresponding nitroso or oxime derivatives.
  • Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions under certain conditions.
  • Acylation: The amino group can react with acyl chlorides to form amides.

These reactions are essential for synthesizing derivatives that may enhance biological activity or modify physical properties .

  • Antimicrobial Activity: Many pyridine derivatives show efficacy against various bacterial strains.
  • Anticancer Properties: Certain modifications of pyridine compounds are known to inhibit cancer cell proliferation.
  • Neurological Effects: Some related compounds interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Further research is needed to elucidate the specific biological activities of this compound .

The synthesis of 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- can be accomplished through several methods:

  • Alkylation of Pyridinamine: Starting from 3-pyridinamine, the introduction of a methoxy group can be achieved via methylation using methyl iodide or dimethyl sulfate in the presence of a base.
  • Direct Amination: The reaction of 2-methoxy-3-pyridinecarboxaldehyde with isopropylamine under acidic conditions can yield the desired product.
  • Reduction Reactions: Reduction of the corresponding nitro or nitrile derivative could also lead to the formation of the amine.

These methods allow for the efficient synthesis of this compound while providing opportunities for further functionalization .

3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- has potential applications in various fields:

  • Pharmaceuticals: Due to its structural similarity to biologically active compounds, it may serve as a lead compound in drug development.
  • Agriculture: Compounds with similar structures are often evaluated for their pesticidal properties.
  • Chemical Intermediates: It can be used as an intermediate in synthesizing more complex organic molecules.

The versatility of pyridine derivatives makes them valuable in both research and industrial applications .

XLogP3

1.9

Dates

Last modified: 08-15-2023

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